Increased Lipophilicity (LogP) of 3-(3-Fluorophenyl)piperidine Versus Non-Fluorinated 3-Phenylpiperidine: Implications for Blood-Brain Barrier Permeability
The introduction of a fluorine atom at the meta position of the phenyl ring significantly increases the lipophilicity of 3-phenylpiperidine scaffolds. For 3-(3-fluorophenyl)piperidine hydrochloride (CAS 100240-20-8), the calculated LogP value is 2.7145 to 3.42350 depending on the computational method employed [1]. In contrast, the non-fluorinated analog 3-phenylpiperidine (CAS 3975-04-8) exhibits a lower LogP of approximately 2.1 . This increase in LogP (ΔLogP ≈ 0.6–1.3 units) is consistent with the established effect of aromatic fluorine substitution on enhancing molecular lipophilicity, which can improve passive diffusion across biological membranes and increase blood-brain barrier penetration potential.
vs 3-phenylpiperidine (LogP ~2.1)
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.7145 (ChemScene/Leyan calculation) to 3.4235 (ChemSrc calculation) |
| Comparator Or Baseline | 3-Phenylpiperidine: LogP ≈ 2.1 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.6 to +1.3 units (increased lipophilicity for fluorinated analog) |
| Conditions | Computational prediction using standard algorithms (e.g., ACD/Labs or similar); not experimentally determined LogP |
Why This Matters
For CNS-targeted drug discovery programs, a LogP increase of this magnitude can translate into measurably enhanced passive permeability across the blood-brain barrier, making 3-(3-fluorophenyl)piperidine a strategically advantageous building block for neuroscience applications where non-fluorinated analogs may exhibit suboptimal brain exposure.
- [1] ChemSrc. (2018). 3-(3-Fluorophenyl)piperidine hydrochloride (CAS 100240-20-8) Physicochemical Properties: LogP 3.4235. View Source
